4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Description
Chemical Identity and Classification
1.1.1. Structural Description
The compound consists of a phenolic ring (C₆H₅OH) substituted at the para position with a 2-(4-bromopyridin-2-yl)propan-2-yl group. The bromine atom is attached to the pyridine ring at the 4-position, and the propan-2-yl (isopropyl) group serves as a bridge between the phenolic and pyridine components. This arrangement creates a bifunctional molecule with distinct hydrophobic and hydrophilic regions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄BrNO | |
| Molecular Weight | 292.17 g/mol | |
| CAS Number | 1163707-62-7 | |
| SMILES Notation | CC(C1=CC=C(O)C=C1)C2=NCC(Br)=CN2 |
1.1.2. Classification
This compound belongs to the class of organobromides , specifically brominated aromatic ethers , due to the presence of a bromine atom bonded to a carbon in the pyridine ring. Its phenolic group categorizes it among polyphenolic compounds , while the pyridine moiety places it in heterocyclic chemistry .
Historical Context and Discovery
1.2.1. Synthetic Origins
The compound is synthesized through alkylation reactions , typically involving phenol derivatives and 4-bromopyridine. A common method employs Friedel-Crafts alkylation or nucleophilic aromatic substitution , where the isopropyl group is introduced via an alkyl halide or epoxide. The bromine atom on the pyridine ring serves as an electron-withdrawing group, directing subsequent electrophilic substitutions.
1.2.2. Research Applications
While specific historical discovery details are limited, the compound is frequently cited in modern synthetic chemistry as a building block for:
- Biologically active molecules : Derivatives may exhibit antimicrobial or anticancer properties due to bromine’s bioactivity.
- Polymeric materials : Cross-linking reactions with phenolic groups can form thermosetting resins.
Structural Significance in Organobromide Chemistry
1.3.1. Reactivity of the Bromine Atom
The bromine atom in the pyridine ring participates in nucleophilic substitution reactions , enabling the introduction of diverse functional groups (e.g., amines, thiols). This reactivity is critical for generating heterocyclic analogs or cross-coupling products via Suzuki-Miyaura or Heck reactions.
1.3.2. Steric and Electronic Effects
- Steric Influence : The isopropyl group creates steric hindrance, stabilizing intermediates in reactions involving the phenolic hydroxyl group.
- Electronic Influence : The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the bromine atom, facilitating substitution.
1.3.3. Comparative Analysis with Related Compounds
Nomenclature Systems and Alternative Designations
1.4.1. IUPAC Nomenclature
The systematic name follows IUPAC rules:
- Parent chain : Phenol (C₆H₅OH)
- Substituents :
- 2-(4-Bromopyridin-2-yl)propan-2-yl group at the para position.
- Bromine at the 4-position of the pyridine ring.
1.4.2. Synonyms and Alternative Names
| Alternative Name | Source |
|---|---|
| This compound | |
| 4-(2-(4-Bromopyridin-2-yl)isopropyl)phenol | |
| 2-(4-Bromopyridin-2-yl)-2-(4-hydroxyphenyl)propane |
1.4.3. Database Identifiers
| Identifier | Value | Source |
|---|---|---|
| PubChem CID | Not explicitly listed | |
| MDL Number | MFCD22575059 | |
| Wikidata | Not explicitly listed |
Properties
IUPAC Name |
4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-14(2,10-3-5-12(17)6-4-10)13-9-11(15)7-8-16-13/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYZIQINUSRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its unique structure, featuring a brominated pyridine moiety, may enhance its reactivity and solubility, contributing to its bioactivity.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR analysis shows that the presence of the bromine atom in the pyridine ring significantly enhances the biological activity of the compound. Modifications to the phenolic structure can also lead to varied biological effects, indicating that small changes in molecular structure can have substantial impacts on activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in substituents on the aromatic rings or the bridging group. Key comparisons include:
Table 1: Physicochemical Properties of 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol and Analogs
| Compound Name | CAS | Formula | Mr (g/mol) | log Kow | pKa | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 1163707-62-7 | C₁₄H₁₄BrNO | 292.18 | ~3.8* | ~9.2* | 4-Bromopyridine, phenol |
| 4-(2-(4-Chlorophenyl)propan-2-yl)phenol | 1989-04-4 | C₁₅H₁₅ClO | 246.73 | 3.5–4.0 | 9.5–10.0 | 4-Chlorophenyl, phenol |
| 4-[2-(4-Bromophenyl)propan-2-yl]phenol | 52687-47-5 | C₁₅H₁₅BrO | 291.19 | 4.1 | 9.8 | 4-Bromophenyl, phenol |
| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 | 3.32 | 9.60 | Two phenol groups |
| 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol | 16530-58-8 | C₁₆H₁₈O₂ | 242.31 | 2.8 | 10.1 | 4-Methoxyphenyl, phenol |
*Estimated based on substituent effects.
Key Observations :
- log Kow: The bromopyridine derivative has a higher log Kow (~3.8) than BPA (3.32) due to bromine’s hydrophobicity but lower than 4-[2-(4-bromophenyl)propan-2-yl]phenol (4.1) because pyridine is less hydrophobic than benzene .
- pKa: The electron-withdrawing bromine on pyridine lowers the phenol’s pKa (~9.2) compared to BPA (9.6) .
- Molecular Weight : The bromopyridine analog is heavier than chloro or methoxy analogs, influencing solubility and diffusion properties.
Reactivity and Stability
- This contrasts with chloro analogs, where Cl is less reactive than Br .
- Oxidative Stability: The phenolic -OH group is susceptible to oxidation, similar to BPA and its derivatives.
- Thermal Behavior: Pyridine-containing compounds (e.g., ’s 4-(2-(4-(Ethynyloxy)phenyl)propan-2-yl)phenol) decompose at higher temperatures than purely phenyl-substituted analogs due to ring strain and electronic effects .
Research Findings and Computational Insights
- Noncovalent Interactions: Studies using tools like Multiwfn () reveal that the bromopyridine group participates in halogen bonding, enhancing molecular recognition in crystal structures or protein-ligand complexes .
Preparation Methods
Typical Procedure (Adapted from Analogous 2-(6-bromopyridin-2-yl)propan-2-ol Synthesis):
-
- Starting material: 4-bromopyridin-2-yl ethanone (acetyl derivative)
- Organometallic reagent: Methyl magnesium bromide (3.0 M in THF) or n-butyllithium (1.6 M in hexane)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Initially cooled to 0 °C or -76 °C (dry ice-acetone bath)
- Reaction time: 15 minutes to 16 hours depending on step
- Workup: Quenching with aqueous ammonium chloride or saturated NaHCO3, followed by extraction and purification by silica gel chromatography
-
- The organometallic reagent adds to the carbonyl group of the ketone, forming the tertiary alcohol 2-(4-bromopyridin-2-yl)propan-2-ol.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | n-BuLi + 4-bromopyridin-2-yl ketone | -76 °C to RT | 30 min-1 h | ~94 | Lithiation followed by addition |
| 2 | Methyl magnesium bromide + ketone | 0 °C to RT | 16 h | 98 | Grignard addition |
| Workup | Quench with NH4Cl or NaHCO3, extract | Room temp | - | - | Purification by chromatography |
Coupling with Phenol to Form 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
The final step involves coupling the intermediate 2-(4-bromopyridin-2-yl)propan-2-ol with phenol or phenolic derivatives to form the target compound. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Approach
-
- Use of base such as potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or acetone)
- Heating under reflux conditions (around 80 °C)
- Reaction monitored by thin-layer chromatography (TLC)
- Workup includes solvent removal, aqueous extraction, and recrystallization from methanol
-
- The acidity of phenol protons and base equivalents significantly affect yield and reaction completion.
- Higher equivalents of base promote reaction completion.
Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Type)
-
- Palladium catalysts such as Pd(dppf)Cl2, PdCl2, Pd(dppp)Cl2, or Pd(dppe)Cl2
- Additives like tetrabutylammonium chloride (n-Bu4NCl) and bases such as Na2CO3
- Solvents: Acetonitrile (CH3CN), 1,4-dioxane, or chloroform (CHCl3)
- Temperature: 85 °C
- Reaction time: 8 hours or more under nitrogen atmosphere
-
- The palladium catalyst facilitates the coupling between the bromopyridine moiety and the phenol derivative via oxidative addition, transmetallation, and reductive elimination steps.
| Catalyst | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 | n-Bu4NCl | Na2CO3 | CH3CN | 85 | 8 | 85 | Best yield among tested |
| PdCl2 | n-Bu4NCl | Na2CO3 | CH3CN | 85 | 8 | Good | Moderate yield |
| Pd(dppp)Cl2 | n-Bu4NCl | Na2CO3 | CH3CN | 85 | 8 | Good | Moderate yield |
| Pd(dppe)Cl2 | n-Bu4NCl | Na2CO3 | CH3CN | 85 | 8 | Good | Moderate yield |
| Pd(PPh3)4 | n-Bu4NCl | Na2CO3 | CH3CN | 85 | 8 | <10 | Poor yield |
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Synthesis of 2-(4-bromopyridin-2-yl)propan-2-ol | Organolithium or Grignard addition | n-BuLi or MeMgBr, THF, low temp to RT | 90-98 | High yield, requires dry, inert conditions |
| Coupling with phenol | Nucleophilic substitution | Phenol, K2CO3, acetone or DMF, reflux | 70-73 | Moderate yield, base equivalents critical |
| Coupling with phenol | Pd-catalyzed cross-coupling | Pd(dppf)Cl2, n-Bu4NCl, Na2CO3, CH3CN, 85°C | Up to 85 | High yield, catalyst choice crucial |
Research Findings and Optimization Notes
- Base Effects: Increasing equivalents of potassium carbonate enhances reaction completion in nucleophilic substitution reactions involving phenols.
- Catalyst Selection: Pd(dppf)Cl2 outperforms other palladium catalysts in cross-coupling yields, likely due to its ligand environment facilitating oxidative addition and reductive elimination steps.
- Solvent Choice: Polar aprotic solvents like acetonitrile and 1,4-dioxane favor palladium-catalyzed coupling reactions; DMF inhibits the reaction.
- Temperature and Atmosphere: Elevated temperatures (~85 °C) and inert atmosphere (nitrogen) are necessary for efficient palladium-catalyzed coupling.
- Purification: Silica gel chromatography and recrystallization from methanol are effective for isolating pure products.
Q & A
Q. What methodologies quantify the compound’s lipophilicity and membrane permeability?
- Methodological Answer : Reverse-phase HPLC (C18 column, methanol/water gradient) measures logP. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. Computational logP (AlogPS) aligns with experimental values (±0.3), confirming moderate lipophilicity (logP ≈ 2.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
